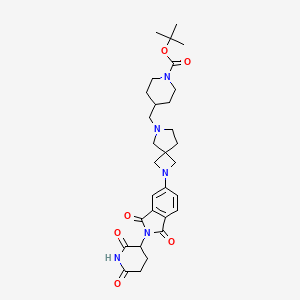

E3 Ligase Ligand-linker Conjugate 12

説明

BenchChem offers high-quality E3 Ligase Ligand-linker Conjugate 12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E3 Ligase Ligand-linker Conjugate 12 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C30H39N5O6 |

|---|---|

分子量 |

565.7 g/mol |

IUPAC名 |

tert-butyl 4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-13-10-30(16-32)17-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37) |

InChIキー |

MNIWQJMBZLXBGW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

製品の起源 |

United States |

Foundational & Exploratory

Chemical structure and properties of E3 Ligase Ligand-linker Conjugate 12.

An In-depth Technical Guide to a Representative E3 Ligase Ligand-Linker Conjugate: The Case of MZ1

Introduction

Targeted protein degradation utilizing the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. This guide provides a detailed overview of MZ1, a well-characterized PROTAC that serves as an exemplary E3 ligase ligand-linker conjugate. MZ1 was designed to target the BET (Bromodomain and Extra-Terminal) family of proteins, specifically BRD4, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.

Chemical Structure and Properties

MZ1 is composed of three key components: a ligand for the VHL E3 ligase, a ligand for the BET family of bromodomains (specifically, a derivative of the pan-BET inhibitor I-BET762), and a flexible linker connecting these two moieties. The specific chemical structure of MZ1 allows it to simultaneously bind to both VHL and a BET protein, thereby forming a ternary complex that facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein.

Table 1: Physicochemical Properties of MZ1

| Property | Value |

| Molecular Formula | C47H52ClN7O8S |

| Molecular Weight | 926.5 g/mol |

| IUPAC Name | (2S,4R)-1-((S)-2-(tert-butyl)-15-(4-chlorophenyl)-6,6-dimethyl-12-methylene-8-oxo-4,7,14-trioxa-11-thia-2,9-diazahexadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| InChI Key | BGPASGABGFAWCV-QEOLHAGTSA-N |

| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)NCC(=O)N3C--INVALID-LINK--(C)C)C(=O)NCCOCCOCCOCC1=CC=C(Cl)C=C1">C@@HO |

Mechanism of Action: The PROTAC-Induced Ternary Complex

The primary mechanism of action for MZ1 involves the formation of a productive ternary complex between the VHL E3 ligase, MZ1, and the target BET protein (e.g., BRD4). This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome. The efficiency of degradation is highly dependent on the stability and conformation of this ternary complex.

Quantitative Assessment of MZ1 Activity

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).

Table 2: In Vitro Activity of MZ1

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Type |

| HeLa | BRD4 | ~13 | >95 | Western Blot |

| 22Rv1 | BRD4 | ~5 | >90 | In-Cell ELISA |

| HEK293 | BRD2 | ~25 | >90 | Mass Spectrometry |

| HEK293 | BRD3 | ~30 | >90 | Mass Spectrometry |

Experimental Protocols

Western Blotting for Protein Degradation

A common method to quantify protein degradation is Western blotting.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of MZ1 for a specified duration (e.g., 24 hours).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.

Surface Plasmon Resonance (SPR) Protocol Outline:

-

Immobilization: Immobilize one of the interacting partners (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.

-

Analyte Injection: Inject the second protein partner (e.g., BRD4) with or without the PROTAC (MZ1) over the sensor surface.

-

Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the mass bound.

-

Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and the kinetics of complex formation and dissociation. This can reveal the cooperativity of ternary complex formation.

Conclusion

MZ1 serves as a valuable tool and a representative example for studying the principles of targeted protein degradation. Its well-defined structure, mechanism of action, and the availability of quantitative data and experimental protocols make it an excellent model system for researchers in drug discovery and chemical biology. The methodologies and concepts outlined in this guide are broadly applicable to the characterization of other E3 ligase ligand-linker conjugates.

In-Depth Technical Guide: Synthesis of E3 Ligase Ligand-Linker Conjugate 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for E3 Ligase Ligand-linker Conjugate 12, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic strategy, experimental protocols, and quantitative data, offering a reproducible methodology for researchers in the field of targeted protein degradation.

Overview of E3 Ligase Ligand-Linker Conjugate 12

E3 Ligase Ligand-linker Conjugate 12 is a synthetic molecule designed to covalently link to a ligand targeting a protein of interest, thereby forming a PROTAC. This conjugate incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The molecule features a complex piperazine-based linker, terminating in a reactive functional group for conjugation.

Table 1: Physicochemical Properties of E3 Ligase Ligand-linker Conjugate 12

| Property | Value |

| Molecular Formula | C₃₀H₃₉N₅O₆ |

| Molecular Weight | 565.66 g/mol |

| Canonical SMILES | O=C1NC(CCC1N2C(C3=C(C=CC(N4CC5(CN(CC5)CC6CCN(CC6)C(OC(C)(C)C)=O)C4)=C3)C2=O)=O)=O |

| E3 Ligase Ligand | Thalidomide |

| Target E3 Ligase | Cereblon (CRBN) |

Synthetic Strategy

The synthesis of E3 Ligase Ligand-linker Conjugate 12 is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the Thalidomide Core: Preparation of the foundational glutarimide (B196013) and phthalimide (B116566) rings of thalidomide.

-

Synthesis of the Piperazine-based Linker: Construction of the complex linker moiety with a protected reactive group.

-

Conjugation and Deprotection: Coupling of the thalidomide core with the linker, followed by final deprotection steps where necessary.

The overall synthetic workflow is depicted in the following diagram:

Caption: General workflow for the synthesis of E3 Ligase Ligand-linker Conjugate 12.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of E3 Ligase Ligand-linker Conjugate 12. These protocols are based on established methods for the synthesis of thalidomide and its derivatives, as well as general techniques for the construction of complex linker systems.

Stage 1: Synthesis of Thalidomide

The synthesis of the thalidomide core is a well-established two-step process starting from L-glutamine and phthalic anhydride.

Step 1: Synthesis of N-Phthaloyl-L-glutamine

-

Reaction: L-glutamine is reacted with phthalic anhydride in a suitable solvent to form N-phthaloyl-L-glutamine.

-

Procedure:

-

Suspend L-glutamine (1.0 eq) in pyridine.

-

Add phthalic anhydride (1.3 eq) to the suspension.

-

Heat the mixture to 80-85°C and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield N-phthaloyl-L-glutamine.

-

Step 2: Cyclization to Thalidomide

-

Reaction: N-Phthaloyl-L-glutamine is cyclized to form the glutarimide ring of thalidomide.

-

Procedure:

-

Suspend N-phthaloyl-L-glutamine (1.0 eq) in a suitable high-boiling point aprotic solvent (e.g., diphenyl ether).

-

Add ammonium (B1175870) acetate (B1210297) (1.2 eq).

-

Heat the mixture to 170-175°C for 45 minutes.

-

Cool the reaction mixture, and the thalidomide product will crystallize.

-

Filter the crystals, wash with a suitable solvent (e.g., ethanol), and dry.

-

Table 2: Quantitative Data for Thalidomide Synthesis

| Step | Starting Materials | Reagents/Solvents | Typical Yield (%) | Purity (%) |

| N-Phthaloyl-L-glutamine | L-glutamine (1.0 eq), Phthalic anhydride (1.3 eq) | Pyridine | 85-90 | >95 |

| Thalidomide | N-Phthaloyl-L-glutamine (1.0 eq) | Ammonium acetate, Diphenyl ether | 60-70 | >98 |

Stage 2: Synthesis of the Functionalized Piperazine Linker

The synthesis of the complex piperazine linker is a multi-step process. A plausible synthetic route involves the sequential alkylation and functionalization of a suitable piperazine precursor. The following is a generalized procedure.

Step 3: Preparation of a Boc-protected piperazine intermediate

-

Reaction: A commercially available piperazine derivative is reacted with a suitable electrophile to introduce the first part of the linker, followed by Boc protection.

-

Procedure:

-

Dissolve the starting piperazine derivative in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add a base (e.g., triethylamine) followed by the appropriate alkylating agent.

-

After the reaction is complete, protect the secondary amine with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

-

Purify the product by column chromatography.

-

Step 4: Elongation of the linker and introduction of the spirocyclic moiety

-

Reaction: The Boc-protected piperazine intermediate is further functionalized to introduce the spirocyclic and piperidine (B6355638) moieties as indicated in the final structure. This can be achieved through a series of alkylation and reductive amination reactions.

-

Procedure:

-

Deprotect the Boc-protected intermediate.

-

Perform a reductive amination with a suitable aldehyde or ketone to build the spirocyclic core.

-

Further alkylation steps are carried out to complete the linker structure.

-

Stage 3: Conjugation and Final Product Formation

Step 5: Conjugation of Thalidomide with the Functionalized Linker

-

Reaction: The synthesized thalidomide is coupled with the functionalized piperazine linker. A common method for attaching linkers to the 4-position of the phthalimide ring is via a nucleophilic aromatic substitution on a suitably activated thalidomide derivative (e.g., 4-fluorothalidomide) or through a Mannich-type reaction.

-

Procedure (Illustrative example using a Mannich reaction):

-

Dissolve thalidomide (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Add aqueous formaldehyde (B43269) (1.1 eq).

-

Reflux the mixture for a short period to form the N-hydroxymethylthalidomide intermediate.

-

Add the synthesized functionalized piperazine linker (1.0 eq) and continue refluxing until the reaction is complete.

-

Cool the reaction mixture and purify the product, which is the Boc-protected form of Conjugate 12, by column chromatography.

-

Step 6: Final Deprotection (if necessary)

-

Reaction: If the linker contains a protecting group such as Boc, it is removed in the final step.

-

Procedure:

-

Dissolve the Boc-protected conjugate in a suitable solvent like DCM or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the final E3 Ligase Ligand-linker Conjugate 12.

-

Signaling Pathway and Mechanism of Action

E3 Ligase Ligand-linker Conjugate 12, once incorporated into a PROTAC, facilitates the degradation of a target protein via the ubiquitin-proteasome system. The thalidomide moiety of the conjugate binds to the E3 ligase Cereblon, bringing it into close proximity with the target protein bound by the other end of the PROTAC. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: Mechanism of action for a PROTAC utilizing Conjugate 12.

This technical guide provides a foundational understanding and a plausible synthetic framework for E3 Ligase Ligand-linker Conjugate 12. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials. Further characterization of all intermediates and the final product by NMR, mass spectrometry, and HPLC is essential to ensure purity and structural integrity.

An In-depth Technical Guide to the Core of E3 Ligase Ligand-Linker Conjugates

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Inquiry Note: A search for the specific composition of "E3 Ligase Ligand-linker Conjugate 12" did not yield information on a discrete, publicly documented molecule with this designation. The following guide provides a comprehensive overview of the composition, synthesis, and evaluation of E3 ligase ligand-linker conjugates in general, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POI).[1] These molecules are composed of three key parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The E3 ligase ligand-linker conjugate is a crucial intermediate in the synthesis of these powerful research tools and potential therapeutics.[3]

The Central Role of the E3 Ligase Ligand-Linker Conjugate

The E3 ligase ligand serves to recruit an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. By bringing the E3 ligase into close proximity with the protein of interest, the PROTAC induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.[1] The linker is not merely a spacer but plays a critical role in the overall efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[1][4]

Common E3 Ligase Ligands

While there are over 600 known E3 ligases in the human genome, only a handful have been widely utilized for PROTAC technology due to the availability of well-characterized ligands.[5][6] The most predominantly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[6][7][8]

-

Cereblon (CRBN) Ligands: These are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[]

-

Von Hippel-Lindau (VHL) Ligands: These are typically peptidomimetic molecules designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[]

-

Other E3 Ligase Ligands: Research is expanding to include ligands for other E3 ligases like MDM2, cIAP1, RNF114, and KEAP1 to broaden the scope of targetable proteins and overcome potential resistance mechanisms.[5][7][8]

The Composition of PROTAC Linkers

The linker's composition, length, and rigidity are critical parameters that are optimized to achieve efficient protein degradation.[10] The most common types of linkers used in PROTAC development include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and alkyl/ether chains.[3][8]

| Linker Type | Composition | Key Characteristics |

| Polyethylene Glycol (PEG) | Repeating ethylene (B1197577) glycol units | Hydrophilic, improves solubility and cell permeability. The length can be easily modified.[1][10] |

| Alkyl Chains | Simple hydrocarbon chains | Hydrophobic, provide a high degree of conformational flexibility.[4][10] |

| Alkyl/Ether | Combination of alkyl chains and ether linkages | Offers a balance of flexibility and polarity.[3] |

| Rigid Linkers | Often contain cyclic structures (e.g., piperazine, piperidine) or aromatic rings. | Provide conformational constraint, which can lead to more potent degradation and enhanced metabolic stability.[10] |

| "Clickable" Linkers | Contain moieties for click chemistry (e.g., alkynes, azides) | Allows for the modular and efficient assembly of PROTACs.[10] |

Below is a diagram illustrating the general structure of a PROTAC, highlighting the role of the E3 ligase ligand-linker conjugate.

General structure of a PROTAC molecule and its role in forming a ternary complex.

Experimental Protocols: A General Workflow

The development of a PROTAC is a multi-step process that involves the synthesis of the E3 ligase ligand-linker conjugate, its conjugation to a ligand for the protein of interest, and subsequent biological evaluation.

1. Synthesis of the E3 Ligase Ligand-Linker Conjugate: This involves the chemical synthesis of the E3 ligase ligand with a functional group at a suitable exit vector that allows for the attachment of the linker. The linker itself is synthesized with a complementary functional group. The ligand and linker are then coupled to form the conjugate.

2. Conjugation to the Target Protein Ligand: The E3 ligase ligand-linker conjugate is then chemically joined to a ligand that binds to the target protein of interest. This final step yields the complete PROTAC molecule.

3. Biological Evaluation: The newly synthesized PROTAC is then tested in cellular assays to evaluate its ability to induce the degradation of the target protein. A common method for this is Western blotting, which measures the levels of the target protein after treatment with the PROTAC. Other assays may be used to assess the potency (DC50 - the concentration at which 50% of the protein is degraded) and efficacy (Dmax - the maximum percentage of protein degradation) of the PROTAC.

The following diagram outlines a typical experimental workflow for PROTAC development.

A generalized experimental workflow for the development and evaluation of PROTACs.

The relationship between the properties of the linker and the overall effectiveness of the PROTAC is a key consideration in the design process.

References

- 1. precisepeg.com [precisepeg.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 4. chempep.com [chempep.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Solubility of E3 Ligase Ligand-Linker Conjugates: A Technical Guide for Drug Development Professionals

Abstract: The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in targeted protein degradation. Central to the efficacy of these heterobifunctional molecules are the E3 ligase ligand-linker conjugates, which facilitate the recruitment of the cellular ubiquitin-proteasome system to a protein of interest. However, a significant challenge in the preclinical development of PROTACs is their often-limited solubility in common laboratory solvents. This technical guide provides an in-depth overview of the solubility characteristics of E3 ligase ligand-linker conjugates, offering valuable data, experimental protocols, and a visualization of the underlying biological pathway to aid researchers in this field. While specific data for a compound designated "E3 Ligase Ligand-linker Conjugate 12" is not publicly available, this guide leverages data from structurally related and functionally similar molecules to provide a robust framework for understanding and addressing solubility challenges.

Introduction to E3 Ligase Ligand-Linker Conjugates and PROTACs

E3 ligase ligand-linker conjugates are fundamental building blocks in the synthesis of PROTACs.[1][] A PROTAC molecule is comprised of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] By bringing the E3 ligase in close proximity to the target protein, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome. This mechanism of action offers a powerful strategy for modulating protein levels, particularly for traditionally "undruggable" targets.

The physicochemical properties of E3 ligase ligand-linker conjugates, and the resulting PROTACs, are critical determinants of their therapeutic potential. Solubility, in particular, is a key parameter that influences formulation, bioavailability, and ultimately, in vivo efficacy.[4][5] Many of these molecules fall into the "beyond Rule of 5" chemical space, often exhibiting high molecular weight and lipophilicity, which can contribute to poor solubility.[6]

Quantitative Solubility Data

The solubility of E3 ligase ligand-linker conjugates can vary significantly based on their specific chemical structures, including the nature of the E3 ligase ligand (e.g., targeting Cereblon or VHL) and the composition of the linker. Below is a summary of solubility data for representative compounds in common laboratory solvents.

| Compound | Solvent | Solubility | Source |

| E3 Ligand-Linker Conjugate 3 | Dimethylformamide (DMF) | Insoluble | [7] |

| Dimethyl sulfoxide (B87167) (DMSO) | Insoluble | [7] | |

| Ethanol | Insoluble | [7] | |

| PBS (pH 7.2) | ~3 mg/mL | [7] | |

| PROTAC IRAK4 degrader-1 | Dimethyl sulfoxide (DMSO) | 180 mg/mL (198.93 mM) | [8] |

| PROTAC IRAK4 degrader-3 | Dimethyl sulfoxide (DMSO) | 100 mg/mL (92.06 mM) | [8] |

| E3 Ligase Ligand-Linker Conjugates 22 | Dimethyl sulfoxide (DMSO) | ~50 mg/mL (~101.52 mM) |

Note: The solubility of PROTACs and their precursors can be highly compound-specific. The data presented here should be considered as a general guide.

Experimental Protocols

Preparation of Stock Solutions

A common starting point for in vitro experiments is the preparation of a high-concentration stock solution, typically in 100% DMSO.[8]

Materials:

-

E3 Ligase Ligand-linker Conjugate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of the conjugate powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).[8]

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If visual inspection reveals remaining precipitate, gently warm the vial to 37°C for 5-10 minutes.[8]

-

Further aid dissolution by placing the vial in an ultrasonic bath for 5-15 minutes.[8]

-

Visually inspect the solution to ensure complete dissolution before storage.

-

Store the stock solution at -20°C for long-term use.[9]

Preparation of Working Solutions using Co-solvents

For many cell-based assays, the final concentration of DMSO must be kept low (ideally below 0.1%) to avoid cellular toxicity.[8] This often necessitates the use of co-solvents to maintain the solubility of the conjugate upon dilution into aqueous media.

Materials:

-

High-concentration stock solution in DMSO

-

Co-solvents such as PEG300 and Tween-80

-

Aqueous buffer or cell culture medium

Procedure:

-

Prepare a high-concentration stock solution of the conjugate in 100% DMSO (e.g., 10-20 mM).[8]

-

For a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80, mix the required volumes of each component.[8]

-

Perform serial dilutions of this co-solvent formulation in the final assay medium, ensuring the compound remains in solution at each step.[8]

Visualization of Key Pathways and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway central to the function of PROTACs, which are synthesized from E3 ligase ligand-linker conjugates.

Caption: PROTAC-induced protein degradation pathway.

Experimental Workflow for Solubility Assessment

The following diagram outlines a general workflow for assessing the solubility of an E3 ligase ligand-linker conjugate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for E3 ligase ligand-linker conjugates that recruit Cereblon (CRBN), a key component of the E3 ubiquitin ligase complex. Due to the limited public information on a specific "E3 Ligase Ligand-linker Conjugate 12," this guide will utilize the well-characterized and clinically relevant BRD4-targeting PROTACs, ARV-825 and dBET1 , as exemplary models. Both molecules incorporate a CRBN ligand, functioning as powerful tools for targeted protein degradation.

Core Mechanism of Action: Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2]

The E3 ligase ligand-linker conjugate represents the portion of the PROTAC that engages the E3 ligase. In the case of ARV-825 and dBET1, this involves a phthalimide-based ligand that specifically binds to Cereblon (CRBN).[3][4] The general mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[5][6]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.[5]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for breaking down unwanted proteins.[5][6]

-

Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting in a catalytic manner.[5]

dot

Downstream Signaling Pathways

By targeting BRD4 for degradation, ARV-825 and dBET1 impact critical downstream signaling pathways involved in cancer cell proliferation and survival. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers that regulate the transcription of key oncogenes.[7][8]

The primary downstream effect of BRD4 degradation is the suppression of the MYC oncogene.[5][7] This leads to:

-

Cell Cycle Arrest: A decrease in MYC levels causes cells to arrest in the G1 phase of the cell cycle.[5][7]

-

Induction of Apoptosis: The downregulation of anti-apoptotic proteins, such as BCL-2, and the cleavage of caspase-3 and PARP are observed, indicating the activation of programmed cell death.[5][8]

dot

Quantitative Data Summary

The efficacy of ARV-825 and dBET1 has been demonstrated in various cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Degradation and Proliferation Inhibition of ARV-825

| Cell Line | Cancer Type | DC50 (BRD4 Degradation) | IC50 (Cell Viability) | Reference |

| Burkitt's Lymphoma (BL) lines | Lymphoma | <1 nM | - | [3][9] |

| OCI-AML3 | Acute Myeloid Leukemia | - | 2-50 nM (72h) | [10] |

| HGC27 | Gastric Cancer | - | <50 nM (72h) | [11] |

| MGC803 | Gastric Cancer | - | <50 nM (72h) | [11] |

| TPC-1 | Thyroid Carcinoma | - | ~25-50 nM (72h) | [11] |

| MOLM-13 | Acute Myeloid Leukemia | - | 18.2 nM (96h) | [12] |

| MV4-11 | Acute Myeloid Leukemia | - | 1.05 nM (96h) | [12] |

Table 2: In Vitro Degradation and Proliferation Inhibition of dBET1

| Cell Line | Cancer Type | EC50 (BRD4 Degradation) | IC50 (Cell Viability) | Reference |

| SUM149 | Breast Cancer | 430 nM | - | [4][6] |

| MV4;11 | Acute Myeloid Leukemia | - | 0.14 µM (24h) | [13][14] |

| Kasumi | Acute Myeloid Leukemia | - | 0.1483 µM | [15] |

| MV4-11 | Acute Myeloid Leukemia | - | 0.2748 µM | [15] |

| NB4 | Acute Myeloid Leukemia | - | 0.3357 µM | [15] |

| THP-1 | Acute Myeloid Leukemia | - | 0.3551 µM | [15] |

Experimental Protocols

The characterization of CRBN-recruiting PROTACs involves several key experimental procedures to assess their mechanism of action and efficacy.

Western Blotting for Protein Degradation

Objective: To qualitatively and quantitatively measure the degradation of the target protein (BRD4) and the levels of downstream effector proteins (e.g., c-MYC).

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).[5][15]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11][16]

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., BRD4, c-MYC) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

-

Densitometry Analysis: Quantify the band intensities using software such as ImageJ to determine the relative protein levels normalized to the loading control.[5]

dot

Cell Viability Assay

Objective: To assess the effect of the PROTAC on cancer cell proliferation and determine the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5][12]

-

Drug Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control.[5][12]

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.[5][12]

-

Reagent Addition: Add a viability reagent such as MTT or CCK-8 to each well and incubate for 1-4 hours.[5][11]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[5][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.[5]

Apoptosis Assay

Objective: To quantify the induction of apoptosis by the PROTAC.

Protocol (Annexin V/PI Staining):

-

Cell Treatment: Treat cells with various concentrations of the PROTAC for 48-72 hours.[8][11]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11]

-

Staining: Resuspend the cells in 1X binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Incubate in the dark for 15 minutes at room temperature.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol (Caspase-Glo 3/7 Assay):

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the PROTAC as described for the cell viability assay.[5]

-

Reagent Addition: Add Caspase-Glo 3/7 reagent to each well.[5]

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[5]

-

Luminescence Measurement: Measure the luminescence using a plate reader.[5]

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.[5]

Conclusion

E3 ligase ligand-linker conjugates that recruit Cereblon are integral components of a powerful class of therapeutics that induce targeted protein degradation. As exemplified by ARV-825 and dBET1, these molecules effectively hijack the ubiquitin-proteasome system to eliminate disease-driving proteins like BRD4, leading to the suppression of oncogenic signaling, cell cycle arrest, and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of this promising therapeutic modality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]

- 5. benchchem.com [benchchem.com]

- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ashpublications.org [ashpublications.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]

- 15. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot Protocol [protocols.io]

An In-depth Technical Guide to Potential Protein Targets for PROTACs using Antibody-Conjugated "Degrader 12"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential protein targets for a specific Proteolysis-Targeting Chimera (PROTAC), "PROTAC BRD4 Degrader-12," when utilized in a Protein-Antibody Conjugate (PAC) context. This document details its mechanism of action, quantitative degradation data, relevant experimental protocols, and key signaling pathways.

Introduction to PROTAC and PAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] A PROTAC consists of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

PROTAC-Antibody Conjugates (PACs) represent an advanced application of this technology, where a PROTAC is conjugated to a monoclonal antibody. This approach aims to enhance the targeted delivery of the PROTAC to specific cell types, thereby increasing efficacy and minimizing off-target effects.

Profile of PROTAC BRD4 Degrader-12

"PROTAC BRD4 Degrader-12" (also referred to as compound 9c) is a specific PROTAC designed to target Bromodomain-containing protein 4 (BRD4). It is composed of a ligand for BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This molecule has been effectively utilized in a PAC format, conjugated with antibodies against STEAP1 and CLL1, to target and degrade BRD4 in PC3 prostate cancer cells.[3][4][5]

The fundamental mechanism of action for PROTAC BRD4 Degrader-12 follows the canonical PROTAC pathway. When introduced into the cellular environment, it orchestrates the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity enables the VHL ligase to polyubiquitinate BRD4, which is then recognized and degraded by the proteasome.

Potential Protein Target: BRD4

The primary and intended protein target for "PROTAC BRD4 Degrader-12" is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones.[6][7]

BRD4 plays a pivotal role in transcriptional regulation. It associates with enhancers and promoters to recruit the transcriptional machinery, thereby activating the expression of key genes involved in cell proliferation, cell cycle progression, and oncogenesis, including the MYC oncogene.[6][8] Due to its critical functions, BRD4 has emerged as a significant therapeutic target in various cancers.[6] The degradation of BRD4 disrupts these transcriptional programs, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Targeted Protein Degradation: A Technical Guide to E3 Ligase Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[2] A critical component in the design and synthesis of effective PROTACs is the E3 ligase ligand-linker conjugate, which serves as the bridge between the target protein and the cellular degradation machinery.[3][] This technical guide provides an in-depth exploration of the discovery and development of these pivotal conjugates, illustrated through a representative example, herein referred to as Conjugate 12.

Core Concept: The PROTAC Mechanism

PROTACs are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The E3 ligase ligand is a crucial part of a PROTAC, as it determines which of the over 600 E3 ligases in the human genome will be hijacked to ubiquitinate the target protein.[5] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[1]

Caption: The catalytic cycle of a PROTAC, inducing the ubiquitination and subsequent degradation of a target protein.

Discovery and Development Workflow

The development of a novel E3 ligase ligand-linker conjugate is a systematic process involving ligand discovery, linker optimization, and rigorous biochemical and cellular characterization.

Caption: A generalized workflow for the discovery and development of an E3 ligase ligand-linker conjugate.

Quantitative Data Summary

The efficacy of E3 ligase ligand-linker conjugates, once incorporated into a full PROTAC, is evaluated using various quantitative metrics. The following tables summarize representative data for different PROTACs, illustrating the types of measurements crucial for development.

Table 1: In Vitro Degradation and Binding Affinity of Representative PROTACs

| PROTAC Example | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to E3 Ligase |

| ARV-110 | Androgen Receptor | Cereblon (CRBN) | ~1 | >95 | Not specified |

| ARV-471 | Estrogen Receptor | Cereblon (CRBN) | 1.8 | >90 | Not specified |

| dBET1 | BRD4 | Cereblon (CRBN) | 4 | >98 | Not specified |

| ARD-69 | Androgen Receptor | VHL | 0.8 | >90 | Not specified |

| MS83 | BRD4 | KEAP1 | 10 | ~90 | Not specified |

DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Activity of Representative PROTACs

| PROTAC Example | Cell Line | Target | IC50 (nM) (Cell Viability) |

| ARV-110 | VCaP | Androgen Receptor | <1 |

| ARV-471 | MCF-7 | Estrogen Receptor | 0.25 |

| dBET1 | RS4;11 | BRD4 | 8 |

| TD-428 | 22Rv1 | BRD4 | Not specified |

IC50: Concentration required to inhibit 50% of a biological function (e.g., cell viability).

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of E3 ligase ligand-linker conjugates and their corresponding PROTACs.

Protocol 1: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilization of E3 Ligase: Covalently immobilize the purified E3 ligase onto a sensor chip surface using amine coupling chemistry.

-

Analyte Injection: Prepare a series of dilutions of the E3 ligase ligand-linker conjugate in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of the conjugate over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time. Include a buffer-only injection for baseline subtraction.

-

Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-protein interaction without denaturing the immobilized protein.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Mix the contents by orbital shaking to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signals to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The discovery and development of E3 ligase ligand-linker conjugates are central to the advancement of targeted protein degradation. A thorough understanding of the underlying biology, coupled with rigorous quantitative analysis and well-defined experimental protocols, is paramount for the successful design of novel and effective PROTAC-based therapeutics. The continued exploration of new E3 ligases and the refinement of linker technologies will undoubtedly expand the reach and impact of this transformative therapeutic modality.

References

- 1. mdpi.com [mdpi.com]

- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

Understanding the role of the linker in Conjugate 12's function.

An In-depth Technical Guide to Understanding the Role of the Linker in Drug Conjugate Function

Abstract

Drug conjugates represent a pivotal class of therapeutics designed for targeted delivery of potent molecules to specific cells or tissues. A critical component of these conjugates is the linker, which connects the targeting moiety (e.g., an antibody or small molecule) to the payload (e.g., a cytotoxic drug or an imaging agent). The linker's properties profoundly influence the stability, efficacy, and safety of the conjugate. This technical guide provides a comprehensive overview of the role of the linker in the function of drug conjugates, with a focus on its impact on pharmacokinetics, payload release mechanisms, and overall therapeutic index. While the term "Conjugate 12" does not refer to a single, universally defined molecule in the current scientific literature, this document will explore the fundamental principles of linker technology applicable to a wide range of conjugate platforms, including those involving moieties like Interleukin-12 (IL-12) or Vitamin B12.

The Crucial Role of the Linker in Drug Conjugates

The linker in a drug conjugate is far more than a simple tether. It is a sophisticated chemical entity engineered to maintain a stable connection between the targeting and payload components in the systemic circulation while enabling the selective release of the payload at the target site.[1][2][3] An ideal linker must balance two opposing requirements: stability in the bloodstream to prevent premature drug release and lability at the target to ensure efficient payload delivery.[2][3]

The design of the linker directly impacts several key parameters of a drug conjugate:

-

Stability and Pharmacokinetics (PK): The linker's chemical nature influences the conjugate's stability in plasma, which in turn affects its circulation half-life and overall exposure.[1]

-

Payload Release Mechanism: The linker dictates how and where the payload is released. This can be triggered by specific conditions within the target cell or its microenvironment, such as changes in pH or the presence of specific enzymes.[1][3]

-

Efficacy and Therapeutic Window: By controlling the release of the payload, the linker plays a vital role in maximizing the therapeutic efficacy while minimizing off-target toxicity, thereby widening the therapeutic window.[4]

-

Physicochemical Properties: The linker can be modified to improve the solubility and reduce the aggregation potential of the conjugate.[1]

Types of Linkers and Their Release Mechanisms

Linkers are broadly classified into two main categories: cleavable and non-cleavable. The choice of linker type depends on the target, the payload, and the desired mechanism of action.

Cleavable Linkers

Cleavable linkers are designed to be broken by specific triggers present at the target site. This allows for the release of the payload in its active form.

-

Enzyme-Cleavable Linkers: These are among the most common types of cleavable linkers. They often incorporate short peptide sequences that are substrates for enzymes, such as cathepsins, which are abundant in the lysosomes of cancer cells.[5] For example, the valine-citrulline (VC) peptide is a well-known cathepsin B-cleavable linker.[5]

-

pH-Sensitive Linkers: These linkers utilize acid-labile groups, such as hydrazones, that are stable at the physiological pH of blood (pH 7.4) but are cleaved in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

-

Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme that is overexpressed in some tumor microenvironments and within lysosomes.[2]

-

Redox-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like glutathione, which is present at high concentrations inside cells.

Non-Cleavable Linkers

Non-cleavable linkers consist of stable chemical bonds, such as thioether bonds.[2] With these linkers, the payload is released after the targeting moiety, typically an antibody, is completely degraded by lysosomal proteases.[2] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.

Data Presentation: Linker Characteristics and Impact

The following table summarizes the key features of different linker types and their impact on the performance of drug conjugates.

| Linker Type | Release Mechanism | Advantages | Disadvantages | Example Application |

| Enzyme-Cleavable (e.g., VC-PABC) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | High plasma stability, efficient intracellular release. | Potential for premature cleavage by circulating proteases. | Antibody-Drug Conjugates (ADCs) for cancer therapy. |

| pH-Sensitive (e.g., Hydrazone) | Hydrolysis in acidic compartments (endosomes, lysosomes). | Good for targeting acidic tumor microenvironments or for endocytosed conjugates. | Can have variable stability in circulation. | Polymer-drug conjugates. |

| Glucuronide | Cleavage by β-glucuronidase. | High specificity for tumor environments where the enzyme is overexpressed. | Limited applicability to tumors that do not overexpress β-glucuronidase. | ADCs for solid tumors. |

| Redox-Sensitive (e.g., Disulfide) | Reduction by intracellular glutathione. | High intracellular vs. extracellular cleavage ratio. | Potential for off-target release in reducing environments. | Small molecule-drug conjugates. |

| Non-Cleavable (e.g., Thioether) | Proteolytic degradation of the antibody in the lysosome. | High plasma stability, lower risk of off-target toxicity. | Released payload-linker-amino acid complex may have reduced activity. | ADCs where the payload is active in its conjugated form. |

Experimental Protocols

Evaluating the performance of a linker is a critical step in the development of a drug conjugate. The following are representative protocols for key experiments.

Plasma Stability Assay

Objective: To determine the stability of the drug conjugate in plasma and assess the extent of premature payload release.

Methodology:

-

Incubate the drug conjugate in plasma (human, mouse, or rat) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

Quench the reaction by precipitating plasma proteins with an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant containing the conjugate and any released payload by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Quantify the amount of intact conjugate and released payload at each time point to determine the conjugate's half-life in plasma.

In Vitro Payload Release Assay

Objective: To evaluate the rate and extent of payload release under conditions that mimic the target environment.

Methodology (for an enzyme-cleavable linker):

-

Prepare a reaction buffer containing the target enzyme (e.g., Cathepsin B) at a concentration relevant to the lysosomal environment.

-

Add the drug conjugate to the reaction buffer and incubate at 37°C.

-

Collect aliquots at various time points.

-

Stop the enzymatic reaction (e.g., by adding a protease inhibitor).

-

Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.

-

Perform control experiments in the absence of the enzyme to account for non-enzymatic degradation.

Cellular Uptake and Payload Delivery

Objective: To confirm that the conjugate is internalized by target cells and that the payload is released intracellularly.

Methodology:

-

Culture target cells that express the receptor for the conjugate's targeting moiety.

-

Treat the cells with the drug conjugate for various periods.

-

For uptake analysis, wash the cells to remove non-internalized conjugate, lyse the cells, and quantify the amount of internalized conjugate (e.g., by ELISA for an ADC or by measuring a fluorescent signal if the payload is fluorescent).

-

For payload release analysis, lyse the cells and use LC-MS/MS to measure the concentration of the released payload within the cell lysate.

Visualizations

Signaling Pathway of a Typical Antibody-Drug Conjugate

Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow for Linker Stability Analysis

Caption: Workflow for assessing the plasma stability of a drug conjugate.

Relationship Between Linker Properties and Conjugate Function

Caption: Interplay between linker properties and overall conjugate performance.

Conclusion

The linker is a cornerstone of drug conjugate design, and its careful selection and optimization are paramount to the development of safe and effective targeted therapies. A deep understanding of the interplay between linker chemistry, the biological environment of the target, and the properties of the payload is essential for advancing the field of drug conjugates. Future innovations in linker technology will likely focus on creating more sophisticated linkers with multi-stage release mechanisms and improved specificity to further enhance the therapeutic potential of these powerful molecules.

References

- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 3. symeres.com [symeres.com]

- 4. A Pharmacokinetic and Pharmacodynamic Model of an IL-12 Anchored-Drug Conjugate for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]

Methodological & Application

Application Note: Cell-Based Assay Protocol for Target Protein Degradation using Conjugate 12, a BRD4-Targeting PROTAC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to eliminate specific proteins from cells.[1] They function by hijacking the cell's own ubiquitin-proteasome system (UPS).[2] A PROTAC consists of two active domains connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein, which marks it for degradation by the 26S proteasome.[5][6]

This application note details a comprehensive cell-based assay cascade for characterizing "Conjugate 12," a hypothetical PROTAC designed to target Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader and transcriptional coactivator that plays a critical role in regulating the expression of key oncogenes, such as c-Myc, making it a high-value therapeutic target in various cancers.[4][7] The following protocols provide detailed methodologies for quantifying BRD4 degradation, assessing downstream cellular effects, and determining key efficacy parameters such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8][9]

Mechanism of Action & Signaling Pathway

Conjugate 12 facilitates the degradation of BRD4 by forming a ternary complex with BRD4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[10] This proximity induces the E3 ligase to polyubiquitinate BRD4, leading to its destruction by the proteasome.[11] As a transcriptional regulator, BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival, including the proto-oncogene c-Myc.[7][12] The degradation of BRD4 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]

Figure 1: Mechanism of Action for Conjugate 12.

Figure 2: Simplified BRD4 signaling pathway and the inhibitory point of Conjugate 12.

Experimental Workflow Overview

The general workflow for characterizing a PROTAC involves cell culture, compound treatment, and subsequent analysis using various assays to measure protein degradation and its functional consequences.

Figure 3: General experimental workflow for PROTAC characterization.

Experimental Protocols

Protocol 1: Western Blot for BRD4 Degradation

This protocol is the gold standard for visually confirming and semi-quantifying the degradation of a target protein.[1]

Materials:

-

Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1, MDA-MB-231).[11]

-

Conjugate 12 (stock solution in DMSO).

-

Vehicle control (DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[8]

-

BCA Protein Assay Kit.[9]

-

Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin (loading control).[14]

-

HRP-conjugated secondary antibody.[1]

-

Chemiluminescent substrate (ECL).[15]

Methodology:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[11]

-

Compound Treatment: Treat cells with a serial dilution of Conjugate 12 (e.g., 1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][11]

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]

-

Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.[11]

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Repeat the process for a loading control antibody (e.g., anti-GAPDH).[14]

-

-

Detection: Apply the ECL substrate and visualize protein bands using a chemiluminescence imaging system.[15]

-

Analysis: Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[15]

Protocol 2: Quantitative Degradation Assay (HiBiT-Based)

This method allows for sensitive, real-time, and quantitative monitoring of protein degradation in live cells, ideal for generating robust dose-response curves to determine DC50 and Dmax.[15][16]

Materials:

-

A cell line engineered (e.g., via CRISPR/Cas9) to express HiBiT-tagged endogenous BRD4.[16]

-

White, opaque-walled 96-well or 384-well plates.[16]

-

Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Endurazine™ Live Cell Substrate (for kinetic assays).[15][16]

-

Luminometer.

Methodology:

-

Cell Seeding: Plate the HiBiT-BRD4 cells in a white, opaque 96-well plate at a predetermined optimal density. Incubate overnight.[15]

-

Compound Treatment: Prepare serial dilutions of Conjugate 12 and add them to the wells. Include a vehicle control.

-

Incubation: Incubate for the desired time course (e.g., 2 to 24 hours).

-

Luminescence Measurement (Endpoint):

-

Data Analysis:

-

Subtract background luminescence (wells with no cells).

-

Normalize the signal to the vehicle-treated control wells to determine the percentage of BRD4 remaining.

-

Plot the percentage of remaining protein against the log of the Conjugate 12 concentration.

-

Use a non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope) to calculate the DC50 and Dmax values.[18]

-

Protocol 3: Cell Viability / Cytotoxicity Assay

This assay assesses the functional consequence of BRD4 degradation by measuring cell health, which is crucial for determining the on-target anti-proliferative effects of the PROTAC.[14]

Materials:

-

Opaque-walled 96-well plates suitable for luminescence assays.[4]

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.[17]

-

Luminometer.

Methodology:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 90 µL of medium. Incubate overnight.[4][17]

-

Compound Treatment: Add 10 µL of serially diluted Conjugate 12 to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for a prolonged period, typically 48 to 72 hours, at 37°C.[4]

-

Assay Procedure:

-

Data Acquisition: Record luminescence using a plate-reading luminometer.[4]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results against the log of the compound concentration to determine the IC50 value (half-maximal inhibitory concentration).[4]

Data Presentation

Quantitative data from the assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Degradation Potency and Efficacy of Conjugate 12 This table summarizes the key degradation parameters determined from the quantitative degradation assay (Protocol 2).

| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Assay Method |

| HeLa | 24 | Value | Value | HiBiT Luminescence |

| THP-1 | 24 | Value | Value | HiBiT Luminescence |

| MDA-MB-231 | 24 | Value | Value | HiBiT Luminescence |

Table 2: Anti-proliferative Activity of Conjugate 12 This table summarizes the functional outcome of BRD4 degradation on cell viability (Protocol 3).

| Cell Line | Treatment Time (h) | IC50 (nM) | Assay Method |

| HeLa | 72 | Value | CellTiter-Glo® |

| THP-1 | 72 | Value | CellTiter-Glo® |

| MDA-MB-231 | 72 | Value | CellTiter-Glo® |

References

- 1. benchchem.com [benchchem.com]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

- 17. benchchem.com [benchchem.com]

- 18. research-collection.ethz.ch [research-collection.ethz.ch]

Application Notes and Protocols for Measuring Protein Degradation with Conjugate 12-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2] A PROTAC consists of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

This document provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by custom-synthesized PROTACs, such as those developed using intermediates like E3 Ligase Ligand-linker Conjugate 12. Western blotting is a cornerstone technique for this application, allowing for the sensitive and specific quantification of changes in protein levels following PROTAC treatment.[1][4] Key parameters such as the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) can be determined from Western blot data.[1]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

Experimental Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the necessary steps for treating cultured cells with a Conjugate 12-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials and Reagents

-

Cell line expressing the protein of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Conjugate 12-based PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA or Bradford)

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for assessing PROTAC efficacy.

Step-by-Step Methodology

1. Cell Culture and PROTAC Treatment

-

Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[5]

-

Prepare serial dilutions of the Conjugate 12-based PROTAC in complete cell culture medium. A typical concentration range to determine DC50 is 0.1 nM to 10 µM.

-

Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[5]

2. Cell Lysis and Protein Quantification

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[5]

-

Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[5]

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[5]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]

3. Sample Preparation and SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[5]

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[5]

-

Run the gel at a constant voltage until the dye front reaches the bottom.[5]

4. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

-

Confirm successful transfer by staining the membrane with Ponceau S.[5]

5. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[5]

-

Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times for 5-10 minutes each with TBST.[1]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]

-

Wash the membrane three times for 10 minutes each with TBST.[5]

-

If probing for a loading control, the membrane can be stripped and re-probed or cut if the molecular weights of the target protein and loading control are sufficiently different.

6. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.[1]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

-

Normalize the intensity of the target protein bands to the corresponding loading control bands.[1]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Data Presentation

The quantitative data from the Western blot analysis can be summarized in tables for easy comparison of the effects of different concentrations and treatment durations of the Conjugate 12-based PROTAC.

Table 1: Dose-Response of Target Protein Degradation by a Conjugate 12-based PROTAC

| PROTAC Concentration (nM) | Target Protein Level (Normalized Intensity) | % Degradation vs. Vehicle |

| 0 (Vehicle) | 1.00 | 0% |

| 1 | 0.85 | 15% |

| 10 | 0.52 | 48% |

| 50 | 0.23 | 77% |

| 100 | 0.11 | 89% |

| 500 | 0.08 | 92% |

| 1000 | 0.09 | 91% |

Table 2: Time-Course of Target Protein Degradation by a Conjugate 12-based PROTAC at a Fixed Concentration (e.g., 100 nM)

| Treatment Time (hours) | Target Protein Level (Normalized Intensity) | % Degradation vs. Vehicle |

| 0 (Vehicle) | 1.00 | 0% |

| 2 | 0.75 | 25% |

| 4 | 0.48 | 52% |

| 8 | 0.21 | 79% |

| 16 | 0.12 | 88% |

| 24 | 0.10 | 90% |

Troubleshooting

-

No or weak signal: Optimize antibody concentrations, check transfer efficiency, and ensure sufficient protein loading.

-

High background: Increase washing times, optimize blocking conditions, and use high-quality antibodies.

-

Multiple bands: This could be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions. It is also important to use validated antibodies.

-

"Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation, resulting in reduced efficacy. This is seen as a decrease in degradation at the highest concentrations in a dose-response curve.[6]